![molecular formula C18H13NO5 B5539883 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid is a compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various scientific fields. The structure of this compound includes a naphthoquinone moiety linked to a benzoic acid group through an amino linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid typically involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aromatic amine. One common method involves the use of a domino three-component coupling reaction, where an aryne precursor reacts with dimethylformamide (DMF) and an active methylene compound such as dimedone . The reaction conditions often include the use of anhydrous tetra-n-butylammonium fluoride (TBAF) as a catalyst under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various amino-substituted benzoic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
- 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid
Uniqueness
Compared to similar compounds, 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-[(3-methoxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-24-17-14(19-11-6-4-5-10(9-11)18(22)23)15(20)12-7-2-3-8-13(12)16(17)21/h2-9,19H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZKEUNKOUYZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.